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Compound of Interest

2-Chloro-7H-pyrrolo[2,3-
Compound Name:
D]pyrimidin-4-amine

Cat. No.: B1429575

An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Privileged
Scaffold in Modern Medicinal Chemistry

Abstract

2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound built upon the 7-
deazapurine scaffold. While its name is a mouthful, its significance in the landscape of drug
discovery and development is profound and elegant. This molecule is not typically an active
pharmaceutical ingredient (API) itself, but rather a critical starting material—a versatile building
block for the synthesis of highly targeted therapeutics. Its unique electronic properties and
strategically positioned reactive sites make it a favored scaffold for developing kinase inhibitors,
a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
This guide provides an in-depth examination of its chemical properties, synthesis, reactivity,
and pivotal role in the creation of next-generation medicines, intended for researchers and
professionals in the pharmaceutical sciences.

The Strategic Importance of the 7-Deazapurine Core

In the world of medicinal chemistry, certain molecular frameworks are deemed "privileged
scaffolds." These are structures that can bind to multiple biological targets with high affinity,
allowing them to serve as a foundation for developing a wide range of therapeutic agents. The
pyrrolo[2,3-d]pyrimidine core, of which 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a
derivative, is one such scaffold.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1429575?utm_src=pdf-interest
https://www.benchchem.com/product/b1429575?utm_src=pdf-body
https://www.benchchem.com/product/b1429575?utm_src=pdf-body
https://www.benchchem.com/product/b1429575?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/14/2917
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structurally, it is an analogue of purine, a key component of DNA and RNA. This mimicry allows
it to interact with the ATP-binding sites of many enzymes, particularly kinases.[2] Kinases are a
large family of enzymes that regulate the majority of cellular pathways, and their dysregulation
is a hallmark of many diseases, most notably cancer.[3][4] By blocking the ATP-binding site,
inhibitors developed from this scaffold can effectively shut down aberrant kinase activity. The
absence of the nitrogen atom at the 7-position (hence "7-deaza") provides a key vector for
chemical modification without disrupting the core interactions necessary for kinase binding, a
crucial feature for optimizing drug properties.[5][6]

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its
application in synthesis.

Identity and Nomenclature
o |[UPAC Name: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

e CAS Number: 1192711-88-8[7]
e Molecular Formula: CeHsCINa4[3][7]

e Synonyms: 2-Chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine

Structural and Electronic Properties

The molecule's reactivity and biological function are dictated by its structure. It is a bicyclic,
aromatic system containing a fused pyrrole and pyrimidine ring.[3] This extended 1t-electron
system confers thermodynamic stability.[3] The key features for a synthetic chemist are the two
primary reactive "handles":

e C2-Chlorine Atom: The chlorine atom is an excellent leaving group, making the C2 position
highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile
introduction of various side chains to explore structure-activity relationships (SAR).

e C4-Amino Group: The exocyclic amino group can be functionalized, although it is more
commonly a key hydrogen-bonding moiety for interacting with the hinge region of kinase
enzymes. It can also participate in nucleophilic substitution reactions.[3]
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Physicochemical Data

The quantitative properties of the compound are summarized below.

Property Value Source
Molecular Weight 168.58 g/mol [31[7]
White to off-white crystalline
Appearance ) [8]
solid
Melting Point >215°C [9]
Boiling Point 366.3 °C (Predicted) [7]

Soluble in DMSO and
Solubility Methanol (with sonication); [8][9]

sparingly soluble in water.

pKa 10.68 + 0.20 (Predicted) 9]

Synthesis and Chemical Reactivity

The accessibility of this scaffold is crucial for its widespread use. Various synthetic routes have
been developed, often starting from commercially available pyrimidine precursors.

General Synthetic Strategy

A common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by
chlorination and amination steps. The specific sequence can vary, but the overall logic is to
build the heterocyclic system and then install the key functional groups.
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(Pyrimidine Precursors)

Ring Formation

Cyclization to form
Pyrrolo[2,3-d]pyrimidine Core

Halogenation

Chlorination at C2 & C4
(e.g., using POClIs)

Nucleophilic Substitution

Selective Amination at C4

Final Product

G—Chloro-?H-pyrrolo[Z,3-d]pyrimidin-4-amina
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Combine Reactants:
- Scaffold (1 eq)
- Boronic Acid (1.2 eq)
- Pd Catalyst (e.g., Pd(PPhs)a)
- Base (e.g., K2CO3)
- Solvent (e.g., Dioxane/H20)

l

Inert Atmosphere
(N2 or Ar)
Heat to 80-100 °C
Monitor by LC-MS

'

Aqueous Workup:
- Cool reaction
- Dilute with EtOAc
- Wash with H20 & Brine

l

Purification:
Silica Gel Column Chromatography

:

Characterization:
1H NMR, 3C NMR, HRMS

Pure Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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